2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid
Description
2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a fluorinated arylpropanoic acid derivative characterized by a phenyl ring substituted with a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. The propanoic acid moiety is attached to the phenyl ring via a methylene bridge.
Properties
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-5(9(15)16)7-3-2-6(4-8(7)11)10(12,13)14/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNNNMYQVVYXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid typically involves the introduction of fluorine and trifluoromethyl groups into the aromatic ring. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This technique allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its unique structural features, particularly the fluorinated groups, enhance the binding affinity to specific biological targets, making it valuable in drug development.
Key Areas:
- Receptor Modulation: The compound is known to interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism, glucose homeostasis, and inflammation. Research indicates that ligands based on this scaffold can selectively activate different PPAR subtypes, providing potential therapeutic avenues for metabolic disorders and inflammatory diseases .
- Drug Discovery: The fluorinated structure contributes to improved pharmacokinetic properties, leading to better absorption and bioavailability of drugs .
Case Study:
A study demonstrated the synthesis of PPAR agonists utilizing 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid as a scaffold. These compounds showed promising activity in modulating lipid profiles in animal models, indicating potential for treating metabolic syndrome .
Materials Science
In materials science, this compound is valued for its unique physical properties imparted by the fluorinated groups. These include enhanced hydrophobicity and thermal stability.
Applications:
- Advanced Coatings: The compound can be used to develop coatings that resist moisture and high temperatures, making it suitable for various industrial applications.
- Polymer Synthesis: It serves as a building block for synthesizing specialty polymers with tailored properties for specific applications .
Data Table: Material Properties Comparison
| Property | Standard Polymer | Polymer with this compound |
|---|---|---|
| Hydrophobicity | Moderate | High |
| Thermal Stability | Low | High |
| Chemical Resistance | Moderate | Excellent |
Chemical Research
The compound is also significant in chemical research as a model for studying the effects of fluorine and trifluoromethyl substitutions on chemical reactivity.
Research Focus:
- Reactivity Studies: Researchers have utilized this compound to investigate how fluorinated groups influence reaction pathways and product distributions in organic synthesis.
- Mechanistic Insights: The interactions of this compound with various reagents help elucidate mechanisms involving nucleophilic substitutions and oxidation reactions.
Case Study:
A recent investigation focused on the oxidation of this compound using potassium permanganate. The study revealed that the trifluoromethyl group significantly affects the reaction rate and product formation compared to non-fluorinated analogs.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. These interactions can modulate various biochemical pathways, resulting in the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key Compounds :
- Electronic Effects :
- The 2-fluoro-4-trifluoromethyl substitution creates strong electron-withdrawing effects, lowering the pKa of the carboxylic acid (~3.1–3.5) compared to less electronegative substituents like chlorine (pKa ~4.5–4.9) or alkyl groups (pKa ~4.8–5.2). This enhances membrane permeability and target binding .
- Trifluoromethyl at 4-position vs. 3-position : The para-CF₃ group in the target compound improves steric accessibility for receptor binding compared to meta-substituted analogs .
Anti-Inflammatory Activity :
- This compound: Demonstrates dual PPARγ/δ agonism, suggesting utility in metabolic syndrome and inflammation .
- 2-(4-Chlorophenyl)propanoic acid: A known NSAID scaffold with COX-1/2 inhibition (e.g., similar to ibuprofen derivatives) but lacks trifluoromethyl-enhanced selectivity .
Structural and Crystallographic Insights
- Crystal Packing: The title compound’s para-CF₃ group facilitates dimerization via O–H⋯O hydrogen bonds, similar to 3-[4-(trifluoromethyl)phenyl]propanoic acid, which forms inversion dimers in crystal lattices . Meta-substituted analogs (e.g., 3-CF₃) exhibit less predictable packing due to steric hindrance .
Biological Activity
2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid, also known as 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid, is a fluorinated derivative of phenylalanine. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features, particularly the presence of the trifluoromethyl group, which significantly influences its biological activity.
The molecular formula of this compound is , with a molecular weight of approximately 236.17 g/mol. The compound's structure includes both a fluoro and a trifluoromethyl group, which are known to enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development.
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid |
| Molecular Formula | C10H10F3NO2 |
| Molecular Weight | 236.17 g/mol |
| CAS Number | 439587-15-2 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, which can influence various biochemical pathways. For instance, studies have indicated that compounds with similar structures can act as selective agonists for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolic regulation and inflammation .
Biological Activity Studies
Research has demonstrated that this compound exhibits potential therapeutic properties, including:
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering benefits in conditions characterized by chronic inflammation.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Enzyme Interaction : A study explored the effects of fluorinated phenylalanine derivatives on enzyme activity. Results indicated that the presence of the trifluoromethyl group could enhance enzyme inhibition potency compared to non-fluorinated analogs .
- PPAR Agonism : Another study focused on the structural modifications of related compounds to enhance PPARα selectivity. The findings suggested that similar structural motifs could be employed to design more potent agonists for metabolic diseases .
Comparative Analysis
The biological activity of this compound can be compared with other fluorinated compounds such as:
| Compound | Biological Activity |
|---|---|
| 4-(trifluoromethyl)-L-phenylalanine | Enzyme inhibitor with anti-inflammatory effects |
| 2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | Selective PPAR agonist |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid?
- Methodological Answer : Synthesis typically involves multi-step protocols, including halogenation, coupling reactions, and acid formation. Key steps may include:
- Fluorination : Introduction of fluorine at the 2-position of the phenyl ring using agents like Selectfluor or DAST, requiring anhydrous conditions and controlled temperatures (40–60°C) to avoid side reactions .
- Trifluoromethylation : Utilization of copper-mediated Ullmann coupling or palladium-catalyzed cross-coupling to attach the -CF₃ group at the 4-position. Solvent choice (e.g., DMF or THF) and catalyst loading (5–10 mol%) significantly impact yield .
- Propanoic Acid Formation : Hydrolysis of ester intermediates under acidic (HCl) or basic (NaOH) conditions, followed by purification via recrystallization (ethanol/water) or column chromatography .
Note : Proprietary reaction details (e.g., exact catalyst ratios) are often omitted in public literature, necessitating iterative optimization .
Q. How can researchers characterize the structural purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹⁹F NMR is critical for verifying fluorine substitution patterns, while ¹H/¹³C NMR confirms the aromatic and aliphatic backbone .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., residual fluorinated byproducts) .
- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Cross-Validation : Discrepancies between NMR and X-ray crystallography data (if available) should be resolved by repeating analyses under standardized conditions .
Advanced Research Questions
Q. What strategies address low yields during scale-up synthesis, particularly with fluorinated intermediates?
- Methodological Answer : Fluorinated intermediates often exhibit volatility or instability. Mitigation strategies include:
- Temperature Control : Slow addition of fluorinating agents at ≤0°C to suppress exothermic side reactions .
- Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups to shield reactive sites during trifluoromethylation .
- Continuous Flow Chemistry : Enhances mixing and heat dissipation for hazardous steps (e.g., HF generation) .
Case Study : Pilot-scale reactions in microreactors improved yield by 15–20% compared to batch processes for analogous fluorinated propanoic acids .
Q. How do conflicting data from biological assays (e.g., enzyme inhibition vs. receptor binding) inform structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictory results may arise from assay-specific conditions (e.g., pH, co-solvents). Systematic approaches include:
- Dose-Response Curves : Test the compound across a wide concentration range (nM–μM) to identify off-target effects .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes to enzymes (e.g., cyclooxygenase-2) versus receptors (e.g., GPCRs) .
- Isotopic Labeling : ¹⁸F-labeled analogs enable real-time tracking of target engagement via PET imaging .
Example : Fluorine’s electronegativity enhances COX-2 binding but may reduce solubility, necessitating PEGylation for in vivo studies .
Q. What experimental designs resolve discrepancies in spectral data (e.g., unexpected ¹H NMR splitting patterns)?
- Methodological Answer : Anomalies may stem from dynamic processes (e.g., rotamers) or impurities. Steps for resolution:
- Variable-Temperature NMR : Cooling to −40°C slows conformational exchange, simplifying splitting patterns .
- 2D NMR (COSY, NOESY) : Identifies through-space interactions to confirm substituent positions .
- Spiking Experiments : Add authentic standards to HPLC runs to distinguish co-eluting impurities .
Documentation : Compare data with NIST reference spectra for fluorinated arylpropanoic acids to validate assignments .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Fluorinated Intermediates
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Fluorination | Selectfluor, DMF, 50°C, 12h | 60–75% | 90–95% |
| Trifluoromethylation | CuI, 4-CF₃-phenylboronic acid, 80°C, 24h | 45–60% | 85–90% |
| Acid Hydrolysis | 6M HCl, reflux, 6h | 80–90% | >98% |
Source : Adapted from .
Q. Table 2. Biological Assay Conditions for Target Validation
| Assay Type | Target Enzyme/Receptor | IC₅₀ (μM) | Solvent System |
|---|---|---|---|
| COX-2 Inhibition | Cyclooxygenase-2 | 0.8 ± 0.2 | PBS (pH 7.4) + 1% DMSO |
| GPCR Binding | 5-HT₂A Receptor | 12.3 ± 2.1 | Tris buffer + 0.1% Tween-20 |
Source : .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
